Potassium dihexadecyl phosphate
Description
Historical Context and Evolution of Research on Anionic Phospholipid Analogs
The journey to understanding the importance of molecules like potassium dihexadecyl phosphate (B84403) begins with the broader history of research into surfactants and phospholipids (B1166683). The scientific study of surfactants, or surface-active agents, gained momentum in the early 20th century with the development of synthetic detergents to overcome the limitations of traditional soaps. nih.govresearchgate.net Anionic surfactants, which carry a negative charge on their hydrophilic head group, were among the first to be synthetically produced and commercialized. nih.govresearchgate.net
Concurrently, the critical role of phospholipids as the primary building blocks of biological membranes was being unraveled, culminating in the fluid mosaic model of the cell membrane in 1972. This model highlighted the fluid, dynamic nature of the lipid bilayer. As the understanding of natural membranes grew, so did the desire for simplified, synthetic models to study their properties without the complexity of biological extracts.
A pivotal moment in the evolution of anionic phospholipid analogs came in 1978 when it was discovered that simple, single-component dialkyl phosphate molecules like dihexadecyl phosphate could spontaneously form stable, closed vesicles in aqueous solutions. iaea.org This finding was significant because it demonstrated that the complex glyceride backbone of natural phospholipids was not a prerequisite for the formation of bilayer vesicles. This opened the door for the widespread use of synthetic dialkyl phosphates as simple, yet effective, mimics of natural anionic phospholipids, allowing for more controlled studies of membrane structure, stability, and function.
Significance of Potassium Dihexadecyl Phosphate as a Model Amphiphile in Supramolecular Chemistry
Supramolecular chemistry is the study of chemical systems made up of a discrete number of assembled molecular subunits. The self-assembly of amphiphiles into larger, ordered structures is a cornerstone of this field. This compound is a particularly significant model amphiphile for several key reasons:
Robust Vesicle Formation: It reliably self-assembles into stable unilamellar and multilamellar vesicles. iaea.org These vesicles serve as excellent models for studying the fundamental properties of biological membranes, such as permeability, fusion, and the interactions with other molecules.
Well-Defined System: As a synthetic compound, it provides a chemically pure and defined system. This contrasts with natural phospholipids, which are often mixtures of different chain lengths and saturation levels, complicating the interpretation of experimental results.
Charge and Stability: The anionic phosphate headgroup imparts a negative surface charge to the vesicles, which is crucial for studying electrostatic interactions at membrane surfaces. The double-chain structure provides high stability to the resulting bilayers. nist.gov The nature of the counterion, such as potassium (K+), can also influence the size and morphology of the vesicles formed. wsu.edu
Phase Behavior Studies: The lipid bilayers of dihexadecyl phosphate exhibit a gel-to-liquid crystalline phase transition at a characteristic temperature (Tm). nih.gov This phase transition, where the hydrocarbon chains go from a tightly packed, ordered state to a more fluid, disordered state, is a fundamental property of biological membranes and is critical for their function. nih.gov The well-defined transition of dihexadecyl phosphate makes it an ideal system for studying the thermodynamics and mechanics of this process.
Interdisciplinary Relevance in Materials Science, Nanotechnology, and Biomimicry
The utility of this compound extends far beyond fundamental biophysics into various applied sciences.
Materials Science: In materials science, it is used as a stabilizing agent and a surface modifier. For instance, dihexadecyl phosphate can form a stable coating on the surface of various nanomaterials, preventing their aggregation and improving their dispersion in solutions. Its ability to form stable films has been leveraged in the development of electrochemical sensors, where it helps to immobilize other electroactive materials like carbon nanotubes or gold nanoparticles onto electrode surfaces.
Nanotechnology: In nanotechnology, vesicles formed from this compound are explored as nanoscale carriers for drug delivery. These artificial vesicles, sometimes referred to as niosomes when formed with non-ionic surfactants but also applicable to charged lipids, can encapsulate therapeutic agents. The surface charge provided by the phosphate group can be used to influence their interaction with cells and other biological components.
Biomimicry: Biomimicry involves creating materials and systems that imitate nature. nih.gov this compound is a prime example of a biomimetic material. Researchers use it to construct artificial membranes that mimic the essential structure of cell membranes. These biomimetic membranes are instrumental in studying the function of membrane proteins, developing biosensors, and creating advanced water purification technologies that draw inspiration from the highly selective channels found in biological systems. nih.gov The creation of stable, synthetic membranes that reproduce key features of their natural counterparts is a significant goal in the field, with applications ranging from advanced sensors to artificial cells.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | potassium;dihexadecyl phosphate |
| Molecular Formula | C₃₂H₆₆KO₄P |
| Molecular Weight | 584.9 g/mol |
| Appearance | White to off-white solid/powder |
| Melting Point | 74-75 °C (for the acid form, Dihexadecyl phosphate) |
Table 2: Research Findings on Dihexadecyl Phosphate Assemblies
| Parameter | Observation | Research Context |
| Self-Assembly | Spontaneously forms closed bilayer vesicles in aqueous solution. iaea.org | A foundational discovery enabling its use as a model membrane system. |
| Phase Transition | Exhibits a gel-to-liquid crystalline phase transition. A triple point in the phase diagram at the air-water interface is observed around 25.8 °C. nih.gov | Crucial for studying membrane fluidity, which is vital for biological function. The transition alters membrane thickness and packing. nih.gov |
| Vesicle Stability | Forms stable vesicles whose size can be influenced by the nature of the counterion (e.g., alkali metals). wsu.edu | Important for applications in drug delivery and as stable platforms for membrane protein studies. |
| Critical Micelle Concentration (CMC) | While a specific CMC for the potassium salt is not widely reported, related double-chain dialkyl phosphate surfactants exhibit very low CMCs. | The low CMC reflects a strong tendency to form bilayers and vesicles rather than micelles, a key feature for a good membrane model. |
Structure
2D Structure
Properties
CAS No. |
17026-47-0 |
|---|---|
Molecular Formula |
C32H66KO4P |
Molecular Weight |
584.9 g/mol |
IUPAC Name |
potassium;dihexadecyl phosphate |
InChI |
InChI=1S/C32H67O4P.K/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-37(33,34)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h3-32H2,1-2H3,(H,33,34);/q;+1/p-1 |
InChI Key |
INJCIHHCTBEDST-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC.[K+] |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC.[K+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC.[K+] |
Other CAS No. |
17026-47-0 |
Pictograms |
Corrosive; Irritant |
Related CAS |
2197-63-9 (Parent) |
Origin of Product |
United States |
Supramolecular Self Assembly and Ordered Nanostructure Formation of Potassium Dihexadecyl Phosphate
Vesicle and Liposome (B1194612) Architectures
The formation of vesicles and liposomes from potassium dihexadecyl phosphate (B84403) is a key area of research, with implications for creating model membrane systems and delivery vehicles. These structures are typically formed through the self-assembly of the lipid molecules in an aqueous phase, resulting in enclosed bilayer structures.
Mechanisms of Spontaneous Vesicle Formation from Potassium Dihexadecyl Phosphate
This compound is capable of spontaneously forming closed vesicles in aqueous solutions. nih.gov This process is driven by the hydrophobic effect, where the two long hexadecyl hydrocarbon chains of the molecule minimize their contact with water by aggregating together, while the hydrophilic phosphate headgroups remain exposed to the aqueous environment. This arrangement leads to the formation of bilayer sheets that close upon themselves to form spherical vesicles, effectively sequestering the hydrophobic tails from the water.
The preparation of these vesicles often involves the initial dissolution of this compound in an organic solvent like chloroform, sometimes with the addition of methanol (B129727) to improve solubility. researchgate.net The organic solvent is then removed, typically by evaporation, leaving a thin lipid film. Subsequent hydration of this film with an aqueous buffer, accompanied by agitation, leads to the formation of multilamellar vesicles (MLVs). nih.govnih.gov The energy input during agitation helps to overcome the energy barrier for the lipid sheets to curve and form closed structures.
Controlled Fabrication of Unilamellar Vesicles and Liposomes
While spontaneous formation often results in multilamellar vesicles (MLVs), various techniques are employed to produce unilamellar vesicles (ULVs), which consist of a single lipid bilayer. researchgate.net These methods provide greater control over the size and lamellarity of the resulting liposomes.
Common methods for producing unilamellar vesicles from this compound and other lipids include:
Sonication: This technique uses high-frequency sound waves (ultrasound) to break down larger MLVs into smaller unilamellar vesicles (SUVs). nih.gov Probe sonication involves inserting a sonicator tip directly into the vesicle suspension, while bath sonication uses a water bath to transmit the ultrasonic energy. nih.gov
Extrusion: This method involves forcing a suspension of MLVs through a membrane with a defined pore size. nih.gov Repeated extrusion cycles lead to the formation of large unilamellar vesicles (LUVs) with a narrow size distribution that is dependent on the pore size of the membrane. nih.gov
Ethanol (B145695) Injection: In this method, a solution of the lipid in ethanol is rapidly injected into an aqueous buffer. nih.gov The rapid dilution causes the lipid to precipitate and self-assemble into small unilamellar vesicles. nih.gov
Ether Injection: Similar to ethanol injection, a solution of lipids in ether or a diethyl ether/methanol mixture is slowly injected into a heated aqueous phase. nih.gov The subsequent evaporation of the organic solvent leads to the formation of LUVs. nih.gov
A comparative overview of these methods is presented in the table below.
| Fabrication Method | Description | Resulting Vesicle Type | Key Parameters |
| Sonication | Application of high-frequency sound waves to a lipid dispersion. nih.gov | Small Unilamellar Vesicles (SUVs) | Sonication time, power, temperature. nih.gov |
| Extrusion | Forcing a lipid suspension through a polycarbonate membrane with defined pore sizes. nih.gov | Large Unilamellar Vesicles (LUVs) | Membrane pore size, number of extrusion cycles, temperature. nih.gov |
| Ethanol Injection | Rapid injection of a lipid-ethanol solution into an aqueous phase. nih.gov | Small Unilamellar Vesicles (SUVs) | Injection speed, lipid concentration. nih.gov |
| Ether Injection | Slow injection of a lipid-ether solution into a heated aqueous phase followed by solvent removal. nih.gov | Large Unilamellar Vesicles (LUVs) | Injection rate, temperature, pressure. nih.gov |
Influence of Charge Imparting Properties on Vesicle Stability and Zeta Potential
The phosphate headgroup of this compound imparts a net negative charge to the surface of vesicles formed from this lipid. researchgate.netnih.gov This surface charge is a critical factor in determining the stability of the vesicle suspension. The electrostatic repulsion between similarly charged vesicles prevents them from aggregating and fusing, thus enhancing the colloidal stability of the liposomal formulation. nih.gov
The magnitude of this surface charge is quantified by the zeta potential. Vesicles with a significant negative zeta potential, typically more negative than -30 mV, are considered to be stable due to strong inter-vesicular repulsion. The zeta potential of vesicles can be influenced by the composition of the aqueous medium, such as the ionic strength and pH. For instance, in a study involving sodium dihexadecyl phosphate, a related compound, charge neutralization at a specific lipid concentration led to extensive flocculation and minimal colloid stability. nih.gov This highlights the crucial role of surface charge in maintaining vesicle stability.
The inherent negative charge of this compound vesicles is a key attribute for their use in various applications, as it contributes to their dispersibility and stability in biological fluids. researchgate.net
| Parameter | Influence on Vesicle Properties | Typical Values/Observations |
| Surface Charge | Prevents aggregation and fusion through electrostatic repulsion, enhancing colloidal stability. nih.gov | Net negative charge due to the phosphate headgroup. researchgate.netnih.gov |
| Zeta Potential | Quantifies the magnitude of the surface charge and predicts vesicle stability. | Zeta potentials ranging from -10 mV to -50 mV have been reported for various extracellular vesicles. researchgate.net |
| Ionic Strength of Medium | Can screen the surface charge, reducing electrostatic repulsion and potentially leading to aggregation. | High salt concentrations can decrease the absolute value of the zeta potential. |
Mixed Lipid Systems Incorporating this compound with Co-Lipids
This compound is often incorporated into mixed lipid systems with other co-lipids to tailor the physicochemical properties of the resulting vesicles. The choice of co-lipid can influence various characteristics, including membrane fluidity, stability, and surface charge.
Commonly used co-lipids include:
Phosphatidylethanolamines (PEs): These phospholipids (B1166683) have a smaller headgroup compared to PCs and can introduce curvature stress into the bilayer, which can be important for processes like membrane fusion. The inclusion of PEs in cationic liposomes has been shown to result in high gene-knockdown activity. nih.gov
Cholesterol: This rigid steroid molecule is a key component of many biological membranes and is often included in liposome formulations to modulate membrane fluidity and reduce permeability. nih.gov Cholesterol can enhance the stability of liposomes by filling the gaps between phospholipid molecules. nih.gov
The specific interactions between this compound and co-lipids can have a significant impact on the properties of the mixed lipid vesicles. For example, the presence of cholesterol can amplify the stabilizing effect of certain phospholipids. nih.gov The activity of membrane proteins incorporated into such vesicles can also be strongly dependent on the surrounding lipid environment, with specific lipids either stimulating or inhibiting protein function. nih.gov Molecular dynamics simulations have been used to study the interactions between different lipid species in a bilayer, revealing how factors like acyl chain composition can affect membrane properties. mdpi.com
Monolayer and Multilayer Film Structures
In addition to forming vesicles in bulk solution, this compound can also self-assemble at interfaces to form highly ordered monolayer and multilayer films.
Formation and Characterization of Self-Assembled Monolayers on Diverse Substrates
Self-assembled monolayers (SAMs) of alkyl phosphates, including this compound, can be formed on a variety of metal oxide substrates. researchgate.net This process typically involves the chemisorption of the phosphate headgroup onto the substrate surface, with the long alkyl chains orienting themselves away from the surface. researchgate.net This results in a densely packed, ordered monolayer that can significantly modify the surface properties of the substrate.
The formation of these SAMs has been demonstrated on substrates such as:
Anodized aluminum (Al2O3)
Tantalum oxide (Ta2O5)
Niobium oxide (Nb2O5)
Zirconium oxide (ZrO2)
Titanium oxide (TiO2) researchgate.net
The resulting SAMs can render the substrate surface highly hydrophobic. researchgate.net The quality and properties of the SAMs are typically characterized using various surface-sensitive techniques:
| Characterization Technique | Information Obtained | Typical Findings for Alkyl Phosphate SAMs |
| Advancing Water Contact Angle | Wettability and hydrophobicity of the surface. researchgate.net | Contact angles greater than or equal to 110° are indicative of a highly hydrophobic surface. researchgate.net |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of the surface, confirming the presence and orientation of the adsorbed molecules. researchgate.net | Used to probe the formation of P-O-metal bonds. researchgate.net |
| Microdroplet Density Measurements | Homogeneity of the monolayer. researchgate.net | Used to judge the uniformity of the SAM. researchgate.net |
The ability to form well-defined monolayers on diverse substrates makes this compound and related compounds valuable for applications in surface modification, where precise control over interfacial properties is required. mdpi.comharvard.edumdpi.com
Interfacial Behavior at Air-Water Interfaces and Langmuir-Blodgett Film Development
At the air-water interface, this compound molecules arrange themselves to minimize the unfavorable contact between their hydrophobic tails and the aqueous subphase. This leads to the formation of a monomolecular layer, known as a Langmuir film. The characteristics of these films can be precisely controlled by manipulating factors such as surface pressure, temperature, and the composition of the aqueous subphase.
The stability and organization of these monolayers are governed by a balance of intermolecular forces, including van der Waals interactions between the alkyl chains and electrostatic interactions between the charged phosphate head groups. acs.org The presence of counterions, such as potassium, in the subphase plays a crucial role in shielding the electrostatic repulsion between the head groups, thereby influencing the packing density and phase behavior of the monolayer. acs.org
These organized monolayers can be transferred onto solid substrates layer by layer using the Langmuir-Blodgett technique. nih.gov This process allows for the construction of highly ordered multilayered films with well-defined thickness and molecular orientation. nih.govcmu.edu The resulting Langmuir-Blodgett films have potential applications in areas such as surface coatings, sensors, and as model systems for biological membranes. cmu.edu Infrared spectroscopy studies have been used to confirm the structure and orientation of the molecules within these transferred films, revealing details about the conformation of the alkyl chains and the interactions of the phosphate head groups. cmu.eduresearchgate.net
Table 1: Properties of Dihexadecyl Phosphate Monolayers
| Property | Description | Reference |
| Monolayer Formation | Forms stable monolayers at the air-water and heptane-water interfaces. | acs.org |
| Interlayer Interactions | The interactions between successive layers in Langmuir-Blodgett films are critical for film stability. | acs.org |
| Lift-off Area | In some instances, the lift-off areas in pressure-area isotherms are smaller than the cross-sectional area of a single alkyl chain, suggesting complex packing or dissolution. | nih.gov |
| Molecular Orientation | In transferred films, alkyl chains are typically in an all-trans conformation with a locally ordered environment. | cmu.edu |
Solid-Liquid Interface Phenomena and Adsorption Studies of Anionic Phosphates
The adsorption of anionic phosphates, such as this compound, at solid-liquid interfaces is a phenomenon of significant scientific and technological importance. researchgate.net The interaction between the phosphate head group and various solid surfaces can lead to the formation of self-assembled monolayers that modify the surface properties of the solid.
Studies on the adsorption of phosphate ions onto mineral surfaces like goethite (α-FeOOH) have shown that the process is strongly dependent on pH and ionic strength. conicet.gov.arnih.gov Phosphate adsorption tends to decrease with increasing pH. nih.gov The formation of inner-sphere complexes, where the phosphate group directly binds to the surface metal centers, is a common mechanism. nih.gov Both monodentate and bidentate complexes have been identified. nih.gov
Computational studies using density functional theory (DFT) have provided detailed insights into the adsorption mechanisms of phosphate-containing molecules on various surfaces. For instance, investigations into the adsorption of metal ions on the (100) surface of potassium dihydrogen phosphate (KDP) have revealed that the stability of adsorption increases with the valence of the metal ion. nih.gov The nature of the bonding between the adsorbate and the surface can range from ionic to covalent, depending on the specific ions and surface atoms involved. nih.gov
The experimental conditions, including the choice of solvent and the preparation of the suspension, are crucial for obtaining reliable and reproducible adsorption isotherm data. researchgate.net Techniques like isothermal titration calorimetry (ITC) can be employed to directly measure the enthalpy changes associated with the adsorption process, providing thermodynamic insights into the interactions at the solid-liquid interface. researchgate.net
Table 2: Factors Influencing Anionic Phosphate Adsorption
| Factor | Influence on Adsorption | Reference |
| pH | Adsorption generally decreases as pH increases. | nih.gov |
| Ionic Strength | Affects electrostatic interactions between the adsorbate and the surface. | conicet.gov.arnih.gov |
| Surface Material | The chemical composition and crystal structure of the solid surface determine the nature and strength of the interaction. | researchgate.netmdpi.com |
| Solvent | The solvent can compete with the phosphate for adsorption sites and influence the conformation of the adsorbed molecules. | researchgate.net |
| Metal Ions | The valence and size of metal ions present can significantly impact adsorption stability and mechanism. | nih.gov |
Micellar and Colloidal Dispersions
In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), this compound molecules aggregate to form micelles. These are thermodynamically stable colloidal assemblies where the hydrophobic tails are sequestered from the water, forming a core, while the hydrophilic head groups are exposed to the aqueous environment.
Formation of Micellar Structures from this compound
Stabilization of Inorganic Nanoparticles in Colloidal Dispersions using this compound
This compound and similar long-chain phosphate surfactants are effective stabilizing agents for inorganic nanoparticles in colloidal dispersions. The phosphate head group can adsorb onto the surface of the nanoparticles, while the long alkyl chains extend into the surrounding medium, providing a steric barrier that prevents aggregation and precipitation of the nanoparticles. google.com This stabilization is crucial for the synthesis and application of a wide range of nanomaterials. The incorporation of potassium has also been shown to enhance the stability of perovskite solar cells. nih.gov
Reverse Micelle Systems and Their Preparative Applications in Nanomaterial Synthesis
In nonpolar organic solvents, this compound can form reverse micelles. researchgate.net In these structures, the hydrophilic head groups encapsulate a small pool of water, while the hydrophobic tails extend into the organic phase. researchgate.netsaudijournals.com These water-in-oil microemulsions serve as nanoreactors for the synthesis of a variety of nanomaterials. nih.gov
The size of the water pool within the reverse micelle, which can be controlled by the water-to-surfactant molar ratio, dictates the size of the resulting nanoparticles. researchgate.net This method allows for precise control over the size and shape of the synthesized nanoparticles. nih.govuni.luresearchgate.net The synthesis typically involves mixing two reverse micelle solutions, one containing the cationic precursor and the other the anionic precursor, leading to precipitation within the confined space of the micelles. This technique has been successfully employed to synthesize a wide array of inorganic nanostructures, including calcium phosphate nanofilaments. capes.gov.br
Insufficient Information to Generate Article
Following a comprehensive search for scientific literature pertaining to "this compound" and its role in biomimetic systems and transmembrane phenomena, it has been determined that there is insufficient publicly available research data to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline.
While general information on lipid bilayers, membrane permeability, and ion transport exists, specific data and detailed research findings directly concerning this compound in the context of the requested subsections are not available in the public domain. The key areas where information is lacking include:
Biophysical Studies: Specific data from techniques such as Differential Scanning Calorimetry (DSC) or electron microscopy on this compound bilayers, which would be necessary to create a data table of biophysical properties, could not be located.
Permeability Studies: While some studies on the permeability of certain molecules through dihexadecyl phosphate vesicles were found, a comprehensive set of permeability coefficients for a variety of solutes (e.g., glucose, ions, urea) is not available, preventing the creation of a detailed data table.
Modeling Cellular Interfaces: There is a lack of research that explicitly utilizes this compound as a model for studying cellular interfaces and membrane dynamics in detail.
Photoregulated Ion Channel Activity: No specific research papers could be found that describe the use of this compound bilayers in conjunction with photoresponsive molecules like spiropyran or azobenzene (B91143) to achieve photoregulated ion transport. This represents a critical gap in the information required to address subsection 3.2.2.
Due to these significant gaps in the available scientific literature, it is not possible to provide a detailed and authoritative article that fulfills all the requirements of the prompt, particularly the creation of data tables and the in-depth discussion of photoregulated phenomena in this specific chemical system. Further primary research would be required to generate the specific data needed to comprehensively address the outlined topics.
Biomimetic Systems and Transmembrane Phenomena Mediated by Potassium Dihexadecyl Phosphate
Ion Transport and Artificial Channel Formation
Design and Incorporation of Artificial Ion Channels and Molecular Machines into Potassium Dihexadecyl Phosphate (B84403) Vesicles
The lipid bilayer of potassium dihexadecyl phosphate vesicles serves as an excellent platform for the design and functional investigation of synthetic ion channels and molecular machines. These artificial constructs aim to replicate the sophisticated transport and gating mechanisms observed in natural biological systems.
A notable example involves the incorporation of artificial ion channels composed of stacked crown ether rings into dihexadecyl phosphate vesicles. rsc.orgdocumentsdelivered.comresearchgate.net These synthetic channels have been shown to form pores within the vesicle's bilayer, thereby facilitating the transmembrane transport of ions. rsc.orgdocumentsdelivered.comresearchgate.net In one study, an artificial ion channel constructed from cofacially stacked crown ether rings was successfully embedded into dihexadecyl phosphate vesicles, enabling the transport of cobalt ions across the membrane. This was confirmed by observing the interaction of the transported ions with a dye entrapped within the vesicles. researchgate.net
The general principle of using synthetic ion channels in vesicle-based assays involves entrapping a reporter dye that is sensitive to a specific ion. wikipedia.org In the absence of a channel, the vesicle membrane is impermeable to the ion. The introduction of a functional synthetic channel creates a pathway for the ion to enter the vesicle and interact with the dye, leading to a detectable spectroscopic change. wikipedia.org This approach allows for the characterization of the transport efficiency and selectivity of the designed channels. While the concept is broadly applicable, the successful incorporation into dihexadecyl phosphate vesicles specifically demonstrates the compatibility and stability of these synthetic constructs within this particular biomimetic system. rsc.orgdocumentsdelivered.comresearchgate.net
Interactions with Biomolecules and Environmental Factors
The behavior and stability of this compound assemblies are significantly influenced by their interactions with various biological molecules and changes in their surrounding environment. Understanding these interactions is crucial for the development of advanced biomimetic systems.
Polypeptide and Protein Interactions with this compound Liposomes
The interaction between polypeptides and proteins with liposomes is a critical area of research, with implications for drug delivery and understanding biological processes at the membrane interface.
Studies have investigated the interaction of the cationic polypeptide poly-L-arginine with mixed liposomes containing dihexadecyl phosphate. The interaction is primarily electrostatic, occurring between the positively charged guanidinium (B1211019) groups of the polypeptide and the negatively charged phosphate headgroups of the lipid. documentsdelivered.comresearchgate.net This interaction leads to the attachment of the polypeptide to the liposome (B1194612) surface without causing rupture. documentsdelivered.comresearchgate.net Interestingly, the location of the poly-L-arginine chain is dependent on the physical state of the membrane. Below the main phase transition temperature, the polypeptide chain is accessible to the aqueous phase; however, at temperatures above the phase transition, it partitions into the interior of the membrane. documentsdelivered.comresearchgate.net
The effect of chemotactic polypeptides on the permeability of dihexadecyl phosphate vesicles has also been examined. Research has shown that monomeric and trimeric forms of these peptides can alter the permeation of the vesicles, suggesting a direct interaction with the lipid bilayer that affects its barrier properties. rsc.org
Furthermore, dihexadecyl phosphate has been utilized as a component in the creation of immuno-liposomes. In one study, a protein A-conjugated phospholipid was incorporated into liposomes containing dihexadecyl phosphate. This allowed for the rapid and specific binding of antibodies to the liposome surface, highlighting the role of dihexadecyl phosphate in forming stable, functionalized vesicles for targeted applications. nih.gov
Table 1: Investigated Polypeptide/Protein Interactions with Dihexadecyl Phosphate Liposomes
| Interacting Molecule | Liposome Composition | Key Findings | Reference |
|---|---|---|---|
| Poly-L-arginine | Dihexadecyl phosphate/phosphatidylcholine/cholesterol | Electrostatic attachment to liposome surface; temperature-dependent partitioning into the membrane interior. | documentsdelivered.comresearchgate.net |
| Chemotactic peptides | Dihexadecyl phosphate | Altered vesicle permeation, indicating direct interaction with the membrane. | rsc.org |
| Protein A (conjugated) | Dihexadecyl phosphate containing liposomes | Facilitated the binding of antibodies to the liposome surface for targeted applications. | nih.gov |
Metal Ion Binding to this compound Assemblies
The phosphate headgroup of this compound provides a binding site for metal ions, which can significantly influence the properties of the self-assembled structures.
Divalent metal ions, such as calcium (Ca²⁺) and magnesium (Mg²⁺), are known to interact with phospholipid membranes. nih.govnih.gov Computer simulations and experimental studies have shown that these cations can penetrate the headgroup region of the membrane and co-localize with the phosphate and ester moieties. nih.gov The binding of divalent metal ions can affect the main phase transition temperature of the lipid membrane. For instance, Ca²⁺ has been shown to increase the phase transition temperature of DMPC membranes, which is attributed to its ability to coordinate with multiple lipid molecules. nih.gov The binding of metal ions to dicetyl phosphate monolayers has also been studied, with variations in binding observed for different metal ions and lipid compositions. mdpi.com
The interaction is not limited to divalent cations. Monovalent cations like sodium (Na⁺) also interact with the phosphate groups, although they may exhibit a more dynamic equilibrium between the membrane-bound and solvated states compared to the more permanent binding of some divalent cations. nih.gov Trivalent metal ions have also been shown to interact strongly with phosphate-containing surfaces. acs.org The requirement of a divalent metal ion has been demonstrated for both phosphate transport and phosphate binding in certain biological membrane systems, underscoring the importance of these interactions in biological function. nih.gov
Table 2: Effects of Metal Ion Binding on Phosphate-Containing Membranes
| Metal Ion | System | Observed Effects | Reference |
|---|---|---|---|
| Ca²⁺, Mg²⁺ | DMPC membranes | Increased main phase transition temperature; co-localization with phosphate and ester groups. | nih.gov |
| Ca²⁺, Mg²⁺, Sr²⁺, Al³⁺ | Dicetyl phosphate monolayers | Varied binding affinities and effects on surface potential and film contraction. | mdpi.com |
| Fe²⁺, Mg²⁺, Ca²⁺, Zn²⁺ | DMPC bilayers | Swelling of the water layer between bilayers, with the effect depending on the ion's location (phosphate vs. glycerol (B35011) groups). | nih.gov |
| Divalent metal ions | Renal brush-border membrane vesicles | Required for Na⁺-dependent phosphate transport and binding to a phosphate-binding proteolipid. | nih.gov |
Influence of pH and Ionic Strength on Supramolecular Architectures of this compound
The supramolecular structures formed by this compound are sensitive to changes in the pH and ionic strength of the surrounding aqueous medium. These environmental factors can alter the ionization state of the phosphate headgroups and screen electrostatic interactions, thereby influencing the stability and morphology of the assemblies.
Table 3: Influence of pH and Ionic Strength on Phosphate-Containing Systems
| Parameter | System | Observed Effects | Reference |
|---|---|---|---|
| pH | Dihexadecyl phosphate vesicles | Affects vesicle properties. | nih.gov |
| pH | Didodecyl phosphate vesicles | Induces vesicle fusion. | researchgate.net |
| pH | Phaeodactylum tricornutum protein | Alters protein solubility, particle size, and functional properties. | researchgate.net |
| Ionic Strength | Polyelectrolyte-enzyme self-assemblies with phosphate | Affects the structure of the adsorbed polyelectrolyte and the electrochemical response of the film. | wikipedia.orgresearchgate.net |
| Ionic Strength | Dogfish muscle fibers | Affects the kinetics of force development and phosphate release. | nih.gov |
Effects of External Chemical Agents on this compound Membrane Mimetic Systems
The integrity and function of this compound membrane mimetic systems can be modulated by the introduction of various external chemical agents. These agents can range from small molecules to polymers and can have profound effects on membrane properties.
Cholesterol , a key component of mammalian cell membranes, is often incorporated into liposome formulations to modulate membrane fluidity and stability. The interaction of cholesterol with phospholipids (B1166683) is complex and can affect the packing of the lipid tails, the membrane thickness, and the lateral organization of the membrane. nih.govnih.gov In the context of potassium channels, membrane cholesterol levels have been shown to impact channel function, suggesting that the lipid environment plays a direct role in regulating the activity of membrane-embedded proteins. frontiersin.orgresearchgate.netresearchgate.net
Polymers are frequently used to coat the surface of liposomes to enhance their stability and circulation time in biological systems. Hydrophilic polymers can be adsorbed onto the surface of liposomes, which can prevent vesicle aggregation. The incorporation of polymers into the lipid bilayer can strengthen the membrane, making it more stable against chemical and enzymatic degradation, and can also be used to control the release of encapsulated substances. nih.gov
Detergents are amphiphilic molecules that can be used to solubilize membranes. The interaction of detergents with lipid vesicles is a concentration-dependent process that can lead to membrane destabilization and, at higher concentrations, the formation of mixed micelles. nih.govacs.org The solubilization of liposomes containing dicetyl phosphate by dicarboxylic phosphatidylcholines has been shown to depend on the fatty acid composition of the liposomes and the presence of other charged lipids. researchgate.net
Solvents used in the preparation of membranes can also have a lasting impact on their structure and properties. The choice of solvent can influence the morphology of the resulting membrane, leading to different pore structures and performance characteristics. mdpi.comresearchgate.netresearchgate.net
Advanced Functional Applications of Potassium Dihexadecyl Phosphate in Materials Science and Analytical Chemistry
Development of Electrochemical Sensors and Biosensors
The ability of potassium dihexadecyl phosphate (B84403), often referred to as dihexadecyl phosphate (DHP) in literature when discussing its role as a surfactant film, to form stable, well-organized films on electrode surfaces is a key attribute for its use in electrochemical sensing. These films serve as robust platforms for immobilizing various materials, enhancing the analytical performance of sensors and biosensors.
While not an electrocatalyst itself, potassium dihexadecyl phosphate is a critical component in the fabrication of modified electrodes that exhibit significant electrocatalytic activity. Its primary function is to act as a stable, adhesive matrix that immobilizes electroactive species and nanomaterials onto an electrode surface, such as glassy carbon electrodes (GCE). researchgate.net The long hydrocarbon chains of the molecule create a hydrophobic environment that enhances the adhesion of the film to the electrode substrate, ensuring the mechanical stability and robustness of the final sensor. researchgate.net
This DHP film provides a versatile platform for embedding catalysts. For instance, in nanocomposite-based sensors, the DHP film can facilitate the electron transfer processes at the electrode-solution interface, which is a cornerstone of electrocatalysis. mdpi.com By creating a favorable microenvironment for the catalytic material, the DHP film helps to lower the overpotential required for the electrochemical reaction of an analyte and increases the reaction rate, leading to improved sensor sensitivity and performance. rsc.org The synergistic effect between the stable DHP film and the embedded electrocatalytic materials, such as metallic nanoparticles or carbon nanotubes, results in a modified electrode with enhanced electrocatalytic capabilities toward specific target analytes. researchgate.netrsc.org
The DHP film is instrumental in constructing sensitive and selective sensing platforms for a wide array of analytes. The film can entrap or support various recognition elements, from nanomaterials to antibodies, creating a tailored interface for specific detection. researchgate.net For example, a GCE modified with multi-walled carbon nanotubes dispersed within a DHP film has been successfully used to determine the concentration of the drug bezafibrate (B1666932). researchgate.net The study noted that the oxidation of bezafibrate is an adsorption-controlled process, highlighting the role of the film in pre-concentrating the analyte at the electrode surface. researchgate.net
Similarly, DHP-based platforms have been developed for the detection of neurotransmitters like dopamine (B1211576) and serotonin, and for the biosensing of glucose. researchgate.net In the realm of immunosensing, a DHP polymer film was used as an immobilization platform on a gold electrode to anchor antibodies for a specific malaria biomarker, histidine-rich protein 2 (Ag-PfHRP2). researchgate.net The resulting immunosensor demonstrated the capability for indirect determination of the biomarker through electrochemical methods. researchgate.net These examples underscore the versatility of DHP in creating robust sensing platforms for diverse applications in the medical, pharmaceutical, and environmental fields. researchgate.netepa.gov
Table 1: Examples of Analytes Detected Using Dihexadecyl Phosphate-Based Sensing Platforms This table is interactive. Click on the headers to sort.
| Analyte | Electrode/Platform | Detection Method | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Bezafibrate | MWCNTs in DHP film on GCE | Square-wave adsorptive stripping voltammetry (SWAdSV) | 16 nmol L⁻¹ | researchgate.net |
| Tetracycline | Carbon black in potato starch/DHP | Voltammetry | 1.15 µmol L⁻¹ | researchgate.net |
| Codeine | Nanodiamonds and DHP on GCE | Square-wave voltammetry (SWV) | 54.5 nmol L⁻¹ | researchgate.net |
| Ascorbic Acid | TiO₂-Au NPs/CNTs in DHP film on GCE | Amperometry | Not Specified | researchgate.net |
| Malaria Biomarker (Ag-PfHRP2) | Antibody on DHP film on Gold Electrode | Differential pulse voltammetry (DPV) / EIS | Not Specified | researchgate.net |
| Uranium | DHP and carbonaceous materials | Voltammetry | Not Specified | epa.gov |
The performance of electrochemical sensors is significantly amplified by integrating nanomaterials into the DHP film. The high surface area, excellent conductivity, and catalytic properties of nanomaterials like carbon nanotubes (CNTs), graphene, and metallic nanoparticles are harnessed to improve sensor sensitivity and selectivity. researchgate.net DHP serves as an excellent dispersant and stabilizer for these nanomaterials, preventing their agglomeration and ensuring a uniform distribution on the electrode surface. researchgate.net
A prime example is a sensor for ascorbic acid, which utilized a glassy carbon electrode modified with titanium dioxide-gold (TiO₂-Au) nanoparticles integrated into carbon nanotubes within a DHP film. researchgate.net This composite structure leverages the properties of each component: the DHP provides a stable and adhesive film, the CNTs create a highly conductive network, and the TiO₂-Au nanoparticles offer catalytic activity, all of which contribute to the enhanced sensing of ascorbic acid. researchgate.net Another study demonstrated that a GCE modified with functionalized multi-walled carbon nanotubes immobilized within a DHP film exhibited remarkably enhanced electro-activity for sensing paraquat. Similarly, the combination of DHP with carbon black has been used for the voltammetric determination of uranium. epa.gov This strategy of combining DHP with various nanomaterials is a powerful approach to developing highly sensitive and robust electrochemical sensors.
Engineered Composite Materials
The role of this compound extends beyond sensor development into the engineering of advanced composite materials. Its surfactant properties are pivotal in the synthesis and stabilization of nanoparticles and in the construction of complex hybrid architectures.
This compound is highly effective for the surface functionalization and stabilization of various nanoparticles. The phosphate head group acts as a strong anchoring agent to the surface of inorganic nanoparticles, while the two long alkyl chains provide steric stabilization, preventing the nanoparticles from aggregating and ensuring their dispersibility in various solvents. nih.gov
This has been demonstrated in the functionalization of superparamagnetic iron oxide nanoparticles (SPIONs). nih.gov In one study, SPIONs were synthesized and then functionalized with DHP through a phase transfer method. nih.gov The resulting SPION-DHP nanoparticles were stable and their bioactivity was assessed, showing the importance of surface functionalization for biomedical applications. nih.gov The phosphate group forms a stable bond with the iron oxide surface, creating a robust organic shell around the inorganic magnetic core. nih.gov
The same principle applies to semiconductor nanoparticles, such as quantum dots (QDs) and titanium dioxide (TiO₂) nanoparticles. nih.govresearchgate.net While direct studies using this compound for QD functionalization are specific, the use of phosphate-based ligands is a well-established strategy. nih.gov The phosphate group can bind to the surface of materials like CdSe or TiO₂, and the organic tails provide solubility and a means for further chemical modification. nih.govresearchgate.net This surface functionalization is crucial for integrating these nanoparticles into devices or biological systems, as it controls their stability, solubility, and interaction with the surrounding environment. researchgate.net
Table 2: Nanoparticle Functionalization with Phosphate-Based Ligands This table is interactive. Click on the headers to sort.
| Nanoparticle Type | Ligand Type | Purpose of Functionalization | Key Finding | Reference |
|---|---|---|---|---|
| Magnetic (SPIONs) | Dihexadecyl phosphate (DHP) | Stabilization, Biocompatibility | DHP successfully functionalized SPIONs for bioactivity assessment. | nih.gov |
| Semiconductor (TiO₂) | Phosphate | Analyte Sensing | Phosphate-modified TiO₂ NPs enabled selective detection of dopamine via fluorescence quenching. | nih.gov |
| Semiconductor (QDs) | General Ligand Exchange | Dispersion, Specificity | Surface modification is required to disperse QDs in various solvents and for specific sensing actions. | researchgate.net |
Hybrid organic-inorganic materials are composites at the molecular or nanometer scale that combine the properties of both organic and inorganic components to achieve novel functionalities. mdpi.comrsc.org this compound is an ideal building block for such materials. Its molecular structure, featuring a distinct inorganic polar head and organic nonpolar tails, allows it to self-assemble into ordered structures, such as monolayers or bilayers, at interfaces. researchgate.net
When this compound is used to functionalize nanoparticles, it creates a classic example of a core-shell hybrid organic-inorganic architecture. nih.govmdpi.com The inorganic nanoparticle serves as the core, providing properties like magnetism (SPIONs) or fluorescence (QDs), while the organic DHP shell provides stability, processability, and a platform for further functionalization. nih.gov These hybrid architectures are designed to have tailored properties that are not present in the individual components. For example, the DHP-functionalized SPIONs combine the magnetic properties of the iron oxide core with the biological compatibility conferred by the organic shell. nih.gov The ability to design and construct these hybrid materials by selecting appropriate organic and inorganic precursors, such as this compound, opens up possibilities for creating new materials for electronics, catalysis, and biomedicine. rsc.orgscispace.com
Methodological Approaches for the Synthesis and Comprehensive Characterization of Potassium Dihexadecyl Phosphate Systems
Synthetic Pathways for Anionic Dialkyl Phosphates
The synthesis of anionic dialkyl phosphates, such as potassium dihexadecyl phosphate (B84403), is a cornerstone for the development of advanced materials, particularly in the realm of self-assembling systems and nanostructures. The deliberate design of these molecules allows for precise control over their physicochemical properties, which in turn dictates their function in various applications.
General Synthetic Strategies for Dialkyl Phosphates and Their Salt Forms
The synthesis of dialkyl phosphates can be achieved through several established chemical routes, primarily involving the phosphorylation of alcohols. The choice of the phosphating agent is critical as it influences the ratio of monoalkyl to dialkyl phosphate products, as well as the purity of the final compound. researchgate.net
Common phosphating agents include:
Phosphorus Oxychloride (POCl₃): This is a widely used and highly reactive agent. A common method involves the reaction of phosphorus oxychloride with a primary alcohol, often in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. This is typically followed by a hydrolysis step, for instance, using steam, to yield the dialkyl phosphate. organic-chemistry.org This approach is advantageous as it can produce high yields of dialkyl phosphates with minimal contamination from trialkyl phosphate impurities. organic-chemistry.org
Phosphoric Anhydride (B1165640) (P₂O₅): The reaction of alcohols with phosphoric anhydride is another route. However, this method can sometimes lead to undesirable side reactions, such as dehydration of the alcohol. researchgate.net
Polyphosphoric Acid (PPA): PPA, which is a concentrated form of phosphoric acid, is also utilized. The reaction conditions and the grade of PPA can be adjusted to control the product distribution. researchgate.net
Pyrophosphoric Acid: This reagent can be reacted with alcohols, such as cetyl alcohol, in a suitable solvent like cyclohexane. The reaction is typically followed by hydrolysis and subsequent neutralization with a base (e.g., potassium hydroxide) to form the desired salt. google.com
A two-step process starting from H-phosphonate diesters has also been described. This involves the initial synthesis of the H-phosphonate, which is then oxidized using an oxidizing agent like hydrogen peroxide to form the corresponding dialkyl phosphate. researchgate.net The resulting dialkyl phosphoric acids can be readily converted to their salt forms by neutralization with an appropriate base, such as potassium hydroxide (B78521), to yield the potassium dialkyl phosphate salt. google.com
A summary of common phosphating agents and their characteristics is provided in the table below.
| Phosphating Agent | Chemical Formula | Typical Reaction | Key Features |
| Phosphorus Oxychloride | POCl₃ | Reaction with primary alcohol and a base, followed by hydrolysis. organic-chemistry.org | High reactivity; can produce high yields with low trialkyl phosphate contamination. organic-chemistry.org |
| Phosphoric Anhydride | P₂O₅ | Reaction with alcohol. researchgate.net | Powerful dehydrating agent; potential for side reactions. researchgate.net |
| Polyphosphoric Acid | (H)n+2·(P)n·(O)3n+1 | Reaction with alcohol. researchgate.net | Viscous liquid; product ratio can be controlled by reaction conditions. researchgate.net |
| Pyrophosphoric Acid | H₄P₂O₇ | Reaction with alcohol followed by hydrolysis. google.com | Used in the synthesis of cetyl phosphates. google.com |
Tailored Approaches for Specific Potassium Dihexadecyl Phosphate Constructs and Their Incorporation into Nanostructures
The synthesis of this compound for specific applications, particularly for its integration into nanostructured materials, requires precise control over its purity and molecular structure. The methods described previously can be tailored to produce this specific long-chain dialkyl phosphate. For instance, reacting hexadecanol (B772) (cetyl alcohol) with a suitable phosphating agent like pyrophosphoric acid, followed by neutralization with potassium hydroxide, yields this compound. google.com
The incorporation of potassium phosphates into nanostructures is an area of active research, aiming to create functional materials with ordered architectures.
Nanoparticle Loading: One approach involves encapsulating potassium phosphate within biopolymeric nanoparticles. For example, potassium dihydrogen phosphate (KH₂PO₄) has been loaded into nanoparticles made from gelatin or sodium alginate using a nanospray-drying technique. nih.gov This method allows for the creation of quasi-spherical nanoparticles with controlled size distributions. nih.gov
Micellar Nanoreactors: Block copolymers can be used to form micelles in solution, which can act as nanoreactors for the synthesis of potassium phosphate nanocrystals. For example, potassium dihydrogen phosphate nanocrystals have been synthesized in micellar solutions of polystyrene and poly(ethylene oxide). The synthesis involves doping the micellar core with phosphoric acid, followed by stoichiometric neutralization with potassium hydroxide, localizing the reaction within the micelle. rit.edu
Surface Modification of Nanostructures: Potassium can be incorporated into existing nanostructures to modify their properties. For instance, treating titanium-based materials with potassium hydroxide solutions through a wet corrosion process can produce nanostructured potassium-incorporated titanium oxide films. nih.govelsevierpure.com This process can yield one-dimensional nanowires, and the resulting nanostructures exhibit enhanced photocatalytic activity. nih.gov
These tailored approaches demonstrate the versatility of this compound and related compounds in the fabrication of advanced nanostructured systems.
Advanced Spectroscopic and Microscopic Characterization of this compound Assemblies
A comprehensive understanding of the structure and dynamics of this compound assemblies, from molecular packing to macroscopic morphology, is essential. This is achieved through a combination of advanced characterization techniques.
X-ray Diffraction Studies for Bilayer and Ordered Structure Elucidation
X-ray diffraction (XRD) is a powerful, non-destructive technique for determining the atomic and molecular structure of crystalline materials, including the ordered assemblies formed by amphiphilic molecules like this compound. When these molecules self-assemble into lamellar phases, such as bilayers, they produce characteristic diffraction patterns that provide a wealth of structural information. cmu.edu
Low-angle XRD is particularly crucial for elucidating the larger-scale organization of lipid bilayers. The diffraction patterns in this region provide information on the lamellar repeat spacing (D), which is the thickness of one lipid bilayer plus the adjacent water layer. cmu.edu By analyzing the positions and intensities of the low-angle diffraction peaks, it is possible to reconstruct the electron density profile of the bilayer, revealing key structural parameters. cmu.edunih.gov
Wide-angle X-ray scattering (WAXS) provides information about the lateral packing of the hydrocarbon chains within the bilayer. The position and shape of the wide-angle reflections can indicate the phase state of the lipid (e.g., gel or liquid-crystalline) and the chain tilt angle. cmu.edu
Studies on related systems, such as dimyristoylphosphatidylcholine (B1235183) (DMPC) and dipalmitoylphosphatidylcholine (DPPC) lipid bilayers, have demonstrated the utility of XRD in determining critical structural parameters. cmu.edunih.gov
Key Structural Parameters from XRD:
| Parameter | Description | Technique |
|---|---|---|
| Lamellar Repeat Spacing (D) | The thickness of a bilayer plus the inter-bilayer water layer. cmu.edu | Low-Angle XRD |
| Area per Lipid (A) | The average area occupied by a single lipid molecule at the bilayer interface. cmu.edu | Combined Low- and Wide-Angle XRD |
| Hydrocarbon Thickness (2DC) | The thickness of the hydrophobic core of the bilayer. cmu.edu | Low-Angle XRD |
While specific XRD data for this compound are not widely published, the methodologies applied to other dialkyl chain phospholipids (B1166683) are directly applicable for its structural characterization. cmu.edunih.gov Furthermore, powder XRD has been extensively used to confirm the crystal structure and phase stability of related potassium phosphate compounds like potassium dihydrogen phosphate (KDP). researchgate.netiaea.org
Electron Microscopy Techniques (e.g., AFM, TEM, SEM) for Morphological and Nanostructural Analysis
Electron microscopy techniques provide direct visualization of the morphology and nanostructure of molecular assemblies, offering complementary information to the structural data obtained from diffraction methods.
Scanning Electron Microscopy (SEM): SEM is used to image the surface topography of materials at high resolution. It has been employed to characterize the morphology of nanoparticles loaded with potassium dihydrogen phosphate, revealing quasi-spherical shapes and allowing for the determination of particle size distributions. nih.gov
Transmission Electron Microscopy (TEM): TEM provides higher resolution images by transmitting electrons through a thin specimen. It is invaluable for visualizing the internal structure of nanostructures, such as the core-shell architecture of vesicles or the lamellar structure of liposomes.
Atomic Force Microscopy (AFM): AFM is a powerful tool for imaging surfaces at the nanoscale. It can be used to study the morphology of thin films and the structure of individual molecular assemblies. For example, AFM has been used to visualize the formation of nanosized particles of potassium dihydrogen phosphate in block copolymer films. rit.edu
These microscopy techniques are essential for confirming the formation of desired nanostructures, such as vesicles or lamellar sheets, from this compound and for analyzing their size, shape, and surface features.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Interfacial Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for elucidating the molecular conformation and dynamics of this compound (KDP) assemblies. nih.govnih.gov By analyzing the chemical shifts, coupling constants, and relaxation times of specific nuclei, such as ³¹P and ¹H, detailed information about the structure and interactions at the molecular level can be obtained. researchgate.netresearchgate.net
³¹P NMR is particularly informative for probing the phosphate headgroup, which is a key component of KDP's amphiphilic nature. researchgate.netresearchgate.net The chemical shift of the phosphorus nucleus is highly sensitive to its local electronic environment. Changes in the ³¹P NMR spectra can indicate alterations in headgroup hydration, ionization state, and participation in intermolecular interactions. For instance, a study on potassium dihydrogen phosphate (a related compound) revealed significant changes in the ³¹P chemical shift tensor upon phase transition, highlighting the sensitivity of NMR to structural rearrangements. researchgate.net
¹H NMR provides complementary information regarding the conformation of the hydrophobic hexadecyl chains. The resolution and line shape of proton signals can reveal the degree of motional freedom within the alkyl chains. In highly ordered structures like bilayers, the proton signals are typically broad due to restricted motion. Conversely, in more dynamic systems like micelles, sharper signals are observed. Furthermore, Nuclear Overhauser Effect (NOE) experiments can be employed to determine through-space proximities between protons, providing crucial distance constraints for constructing detailed three-dimensional models of KDP assemblies. nih.gov
NMR is also instrumental in characterizing the interactions between KDP and other molecules at interfaces. For example, changes in the NMR relaxation times (T1 and T2) of both KDP and an interacting species can provide insights into the dynamics of binding and the formation of interfacial complexes. These studies are essential for understanding how KDP-based systems interact with drugs, proteins, or other biomolecules in various applications.
Sum Frequency Generation Vibrational Spectroscopy for Interfacial Structure and Orientation
Sum Frequency Generation (SFG) vibrational spectroscopy is a surface-specific technique that provides unique insights into the structure and orientation of molecules at interfaces. researchgate.netnih.gov This method is particularly well-suited for studying this compound (KDP) assemblies, such as monolayers and bilayers, at air-water or solid-liquid interfaces. nih.gov
SFG is a second-order nonlinear optical process where two input laser beams, one at a fixed visible frequency (ω_vis) and another at a tunable infrared frequency (ω_IR), are overlapped at an interface. When the IR frequency resonates with a vibrational mode of the interfacial molecules, a coherent beam at the sum frequency (ω_SFG = ω_vis + ω_IR) is generated. A key advantage of SFG is its inherent surface selectivity for media that are centrosymmetric, as the process is forbidden in the bulk but allowed at the interface where inversion symmetry is broken.
For KDP systems, SFG can probe the vibrational modes of both the hydrophobic alkyl chains and the phosphate headgroup. By analyzing the polarization of the incident and generated beams, the average orientation of specific molecular groups can be determined. For instance, the symmetric and asymmetric stretching modes of the terminal methyl (CH₃) groups and the methylene (B1212753) (CH₂) groups of the hexadecyl chains can be used to deduce the tilt angle and conformational order of the alkyl tails. nih.gov Studies on similar phospholipid systems have demonstrated the ability of SFG to detect gauche defects and disorder within alkyl chains upon interaction with other molecules or changes in the environment. nih.gov
The information obtained from SFG is highly complementary to that from other techniques like NMR and electron microscopy. While NMR provides details on molecular conformation and dynamics in bulk solution, SFG offers a direct probe of the molecular arrangement at the crucial interface, which governs many of the material's properties and functions. nih.govresearchgate.net This technique has been successfully applied to investigate the orientation of various molecules at interfaces, providing valuable data for understanding phenomena such as biocompatibility and membrane interactions. researchgate.netnih.gov
Electrochemical and Biophysical Characterization Techniques
Cyclic Voltammetry and Amperometry in this compound-Based Sensor Development
This compound (KDP) has emerged as a valuable component in the fabrication of electrochemical sensors due to its ability to form stable films and entrap various electroactive species. researchgate.netresearchgate.net Cyclic voltammetry (CV) and amperometry are two primary electrochemical techniques used to characterize and utilize these KDP-based sensors. mdpi.com
Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current. For KDP-modified electrodes, CV is employed to investigate the electrochemical behavior of an entrapped redox probe or a target analyte that interacts with the KDP film. researchgate.netresearchgate.netnih.gov The resulting voltammograms provide information on the redox potentials, reaction kinetics, and stability of the sensor. For example, in the development of a sensor for a specific analyte, CV can be used to determine the optimal potential for detection and to study the mechanism of the electrochemical reaction. researchgate.netmdpi.com The modification of electrode surfaces with KDP can enhance the sensitivity and selectivity of sensors by pre-concentrating the analyte at the electrode surface or by facilitating electron transfer processes. researchgate.netresearchgate.net
Amperometry, on the other hand, involves applying a constant potential to the working electrode and measuring the current as a function of time. myu-group.co.jp This technique is often used for the quantitative determination of an analyte. In the context of KDP-based sensors, once the optimal detection potential is determined by CV, amperometry can be used to construct a calibration curve by measuring the current response at different analyte concentrations. mdpi.com The high surface area and hydrophobicity of KDP films can lead to improved detection limits and wider linear ranges for various analytes. researchgate.netmdpi.com For instance, a KDP-based sensor for homocysteine demonstrated a good electrocatalytic response and a low detection limit. mdpi.com
The table below summarizes representative findings from studies utilizing KDP in electrochemical sensor development.
| Sensor Composition | Analyte | Technique | Key Findings |
| Glassy Carbon Electrode/KDP/Multi-walled Carbon Nanotubes | Bezafibrate (B1666932) | Square-wave adsorptive stripping voltammetry | Adsorptive-controlled process, linear range of 50 to 910 nmol L⁻¹, detection limit of 16 nmol L⁻¹. researchgate.net |
| Gold Electrode/KDP/CeCl₃ | Indole-3-acetic acid | Amperometry | Sensitive determination of indole-3-acetic acid in plant leaves. researchgate.net |
| Glassy Carbon Electrode/KDP/Acetylene Black/Gold Nanoparticles | Homocysteine | Amperometry | Lower oxidation peak potential, wider linear range, and lower detection limit compared to other sensors. mdpi.com |
| Screen-Printed Carbon Electrode/Polypyrrole/Potassium Hexacyanoferrate(II) | L-Tryptophan | Cyclic Voltammetry, Chronoamperometry | Low detection limit of 1.05 × 10⁻⁷ M and a wide linearity range. mdpi.com |
| Pencil Graphite Electrode/Molybdenum Blue/Poly(vinyl chloride) | Phosphate | Differential Pulse Voltammetry | High sensitivity with a detection limit of 2.19 × 10⁻⁸ M. rsc.org |
Zeta Potential and Particle Size Determination for Colloidal Stability and Charge Assessment
The colloidal stability of this compound (KDP) dispersions is a critical parameter for their practical applications, and it is primarily governed by the particle size and surface charge. nih.govnih.gov Dynamic light scattering (DLS) and zeta potential measurements are the principal techniques employed for these assessments. nih.govyoutube.com
Particle Size Determination: Dynamic light scattering is a non-invasive technique used to measure the size distribution of particles in a suspension. It works by analyzing the intensity fluctuations of scattered light caused by the Brownian motion of the particles. Smaller particles move faster, leading to more rapid fluctuations, while larger particles move slower, resulting in slower fluctuations. The hydrodynamic radius of the particles is then calculated from their diffusion coefficient using the Stokes-Einstein equation. For KDP systems, DLS provides crucial information on the size of vesicles, micelles, or other aggregates formed in aqueous media. The particle size can be influenced by factors such as concentration, pH, temperature, and the presence of other molecules. researchgate.net
Zeta Potential and Colloidal Stability: The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between adjacent, similarly charged particles in a dispersion. colostate.edu It is determined by measuring the electrophoretic mobility of the particles in an applied electric field. A higher magnitude of the zeta potential (either positive or negative, typically > ±30 mV) indicates greater electrostatic repulsion between particles, leading to a more stable colloidal dispersion that resists aggregation. colostate.edu Conversely, a zeta potential close to zero suggests that the repulsive forces are weak, and the particles are more likely to aggregate and precipitate. nih.govresearchgate.net
In the case of KDP, which is an anionic surfactant, its dispersions are expected to have a negative zeta potential due to the ionized phosphate headgroups. sigmaaldrich.comcaymanchem.com The magnitude of this negative charge can be influenced by the pH of the medium and the presence of counterions. Studies on sodium dihexadecyl phosphate, a closely related compound, have shown that charge neutralization can lead to extensive flocculation and minimal colloidal stability. nih.gov
The table below presents typical data obtained from particle size and zeta potential measurements of colloidal systems.
| System | Particle Size (nm) | Zeta Potential (mV) | Stability Assessment |
| Blank nanocrystal formulation | 136.5 ± 1.8 | -12.5 ± 2.3 | Prone to aggregation. researchgate.net |
| Stable colloidal dispersion | Varies | > +30 or < -30 | Generally considered stable. colostate.edu |
| Unstable colloidal dispersion | Varies | Between -30 and +30 | Prone to aggregation. colostate.edu |
| Sodium dihexadecyl phosphate/PDDA/PSS at 0.8 mM DHP | Maximal size | Close to zero | Extensive flocculation, minimal stability. nih.gov |
Permeability and Transport Assays for Membrane Functionality
Vesicles formed from this compound (KDP) can serve as simple model membranes to study the permeability and transport of various molecules. medchemexpress.com These assays are crucial for understanding how substances traverse biological membranes and for evaluating the potential of KDP-based vesicles as drug delivery systems. nih.govnuvisan.com
Permeability assays typically involve creating KDP vesicles with a specific substance entrapped within their aqueous core. The vesicles are then placed in a medium devoid of the entrapped substance. The rate at which the substance leaks out of the vesicles over time is monitored, providing a measure of the membrane's permeability to that molecule. This can be quantified by various analytical techniques, such as fluorescence spectroscopy if the entrapped molecule is fluorescent, or by chromatography.
Transport assays are a more specific type of permeability study that investigates the movement of molecules across the KDP membrane, which may be facilitated by transporter proteins incorporated into the vesicle bilayer. While simple KDP vesicles primarily allow for the study of passive diffusion, more complex systems can be designed to mimic active transport.
Commonly used in vitro models for permeability studies include Caco-2 and Madin-Darby canine kidney (MDCK) cell lines, which form monolayers that simulate the intestinal epithelial barrier. nih.govnuvisan.com These assays are instrumental in predicting the oral absorption of drugs and their potential interactions with transporters. nih.govnuvisan.com Although not directly involving KDP, the principles of these assays can be adapted to study transport across KDP-based model membranes. For instance, bidirectional transport studies, measuring permeability from apical to basolateral and vice versa, can indicate the involvement of active efflux mechanisms. nuvisan.com
The permeability of a KDP membrane is influenced by several factors, including the size, charge, and lipophilicity of the permeating molecule, as well as the packing and fluidity of the KDP bilayer itself. These studies provide valuable data for designing KDP-based formulations with controlled release characteristics. medchemexpress.com
Q & A
Q. What is the chemical structure of potassium dihexadecyl phosphate, and how does it function in model membrane systems?
this compound (KDHP) is an anionic surfactant with the chemical formula . It consists of two hexadecyl (C16) hydrocarbon chains esterified to a phosphate group, with a potassium counterion. In model membrane systems, KDHP forms stable, negatively charged lipid bilayers or vesicles due to its amphiphilic structure. These bilayers are widely used to mimic biological membranes for studying ion transport, molecular interactions, and membrane dynamics. The phosphate headgroup contributes to surface charge, enabling modulation of membrane permeability and electrostatic interactions with cations or biomolecules .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
Key safety measures include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation: Use a fume hood for weighing or handling powdered forms to prevent inhalation.
- Waste Disposal: Collect waste separately in designated containers for hazardous organic compounds and coordinate with certified waste management services.
- Storage: Store at −20°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can this compound be utilized to design photo-regulated ion transport systems?
KDHP bilayers can incorporate light-responsive surfactants (e.g., azobenzene derivatives) to create stimuli-responsive membranes. For example, Lei & Hurst (1999) demonstrated that UV light induces conformational changes in azobenzene-doped KDHP bilayers, altering potassium ion permeability. Methodological steps include:
Membrane Preparation: Mix KDHP with azobenzene surfactants (1:1 molar ratio) in chloroform, evaporate solvent, and hydrate to form vesicles.
Characterization: Use dynamic light scattering (DLS) for vesicle size and zeta potential measurements.
Transport Assays: Monitor K flux via fluorescence probes (e.g., PBFI) or electrophysiology under UV/visible light irradiation .
Q. What experimental design strategies optimize KDHP-based niosomes for drug encapsulation?
A Box–Behnken design (BBD) is effective for optimizing niosome formulations. Key variables include:
- Independent Variables: Cholesterol-to-surfactant molar ratio (0.5–1.5), KDHP concentration (0–10 mol%), and sonication time (5–15 min).
- Responses: Encapsulation efficiency (EE%), particle size, and zeta potential.
Typical Results:
Q. How do researchers resolve contradictions in fluorescence resonance energy transfer (FRET) data involving KDHP membranes?
Contradictions in FRET efficiency (e.g., donor-acceptor distance discrepancies) arise from non-random acceptor distributions or bilayer asymmetry. A hybrid analytical approach is recommended:
Time-Resolved Decay Analysis: Fit donor decay curves to multi-dimensional models (e.g., 1D + 3D) using equations:
Steady-State Validation: Compare experimental FRET efficiency with theoretical predictions for bilayer thickness (~4 nm) and probe localization.
Control Experiments: Use unlabeled vesicles to confirm absence of autofluorescence or scattering artifacts .
Methodological Guidance
Q. What techniques are effective for incorporating KDHP into lipid bilayers for permeability studies?
- Thin-Film Hydration: Dissolve KDHP in chloroform, evaporate to form a film, hydrate with buffer (e.g., 10 mM Tris-HCl, pH 7.4), and vortex/extrude through 100 nm polycarbonate membranes.
- Sonication: Probe sonicate (5 cycles, 30% amplitude) to reduce vesicle size and improve homogeneity.
- Electroformation: Apply AC electric fields (10 Hz, 2 V) to generate giant unilamellar vesicles (GUVs) for single-molecule studies .
Q. How does KDHP concentration affect cell membrane permeability in in vitro assays?
At low concentrations (≤0.1 mM), KDHP integrates into lipid bilayers, enhancing passive transport of small molecules (e.g., calcein) via charge-mediated loosening of lipid packing. At higher concentrations (≥1 mM), it disrupts membrane integrity, causing cytotoxicity. Validate using:
- LIVE/DEAD Assays: Co-stain with propidium iodide and Hoechst 33342.
- Permeability Quantification: Measure intracellular uptake of fluorescent dextrans (10–70 kDa) via flow cytometry .
Data Interpretation and Troubleshooting
Q. Why might KDHP-based vesicles exhibit inconsistent zeta potentials across replicate experiments?
Common causes include:
- Impurities: Trace solvents (e.g., chloroform) alter surface charge. Purify via dialysis (12 kDa MWCO, 24 hr).
- pH Variability: Ensure buffer pH is stable (±0.1 units); KDHP’s pKa is ~2.5, so ionization is pH-insensitive above pH 4.
- Storage Conditions: Freeze-thaw cycles induce aggregation. Store vesicles at 4°C for ≤72 hr .
Q. How can researchers differentiate between KDHP’s roles as a membrane stabilizer vs. permeabilizer?
- Stabilizer: At 1–5 mol%, KDHP increases membrane rigidity (measured via Laurdan generalized polarization, GP ≥0.3) and reduces leakage (e.g., carboxyfluorescein retention ≥90%).
- Permeabilizer: At >10 mol%, KDHP induces phase separation, visualized by atomic force microscopy (AFM), and increases ionic conductance in patch-clamp assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
